Mycothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycothiazole is a member of thiazoles. It has a role as a metabolite.
Scientific Research Applications
Mechanism of Action and Cytotoxicity
Mycothiazole, a compound isolated from the marine sponge Cacospongia mycofijiensis, has been a subject of interest due to its potent inhibitory effects on metabolic activity and the mitochondrial electron transport chain complex I in sensitive cell lines. Interestingly, it demonstrates a significant variance in sensitivity across different cell lines, indicating a selective mechanism of action. For instance, HeLa, P815, and other sensitive cell lines exhibit a high sensitivity to mycothiazole, while cell lines like HL-60 and Jurkat show relative insensitivity. The biphasic response observed in some sensitive cell lines suggests a dual mechanism of action. Mycothiazole's effects are cytostatic rather than cytotoxic, characterized by a long lag period and a decrease in reactive oxygen species levels over time. The sensitivity to mycothiazole seems to be linked to the mitochondrial genome, as mitochondrial genome-knockout ρ0 cell lines are insensitive to the compound (Meyer et al., 2012).
Structural Analysis and Derivatives
The structure of mycothiazole has been a focal point for understanding its biological activities. A reevaluation of mycothiazole and its derivatives from Cacospongia mycofijiensis led to the identification of a new derivative, mycothiazole-4,19-diol, and a revision of the stereochemistry at specific sites of the molecule. These findings are crucial as the structural features of mycothiazole and its derivatives, which are believed to arise from a polyketide-nonribosomal peptide synthetase hybrid, are intricately linked to their cytotoxic properties (Sonnenschein et al., 2006).
Synthetic Approaches
The synthesis of mycothiazole, especially focusing on establishing its absolute configuration and constructing its complex structure, has been an area of significant research. Efforts have been made to synthesize mycothiazole and its analogs efficiently, using strategies like thiazole synthesis through dehydrogenation, Stille coupling, and asymmetric acetate aldol reactions. These synthetic approaches not only provide the compound for further biological evaluation but also help in confirming the absolute configuration and understanding the structural basis of its biological activity (Sugiyama et al., 2000).
Biological Evaluation of Analogues
Understanding the biological activity of mycothiazole analogues, such as thiazoline and oxazoline analogues, against specific cell lines and organisms like nematodes, has been part of the research landscape. These studies help in understanding the structure-activity relationship and in identifying the functional groups or structural features essential for the biological activity of mycothiazole (Mahler et al., 2006).
Cytotoxicity Against Tumor Cell Lines
Recent studies have reaffirmed the potency of mycothiazole against certain tumor cell lines, highlighting the significance of specific structural features, such as the penta-2,4-dien-1-ol residue, in imparting cytotoxicity. This line of research is crucial for understanding and potentially harnessing mycothiazole's selective cytotoxic effects for therapeutic purposes (Johnson et al., 2020).
properties
CAS RN |
114582-75-1 |
---|---|
Product Name |
Mycothiazole |
Molecular Formula |
C22H32N2O3S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate |
InChI |
InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1 |
InChI Key |
WOVFSYAJXQSJES-BFJIOXTGSA-N |
Isomeric SMILES |
CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O |
SMILES |
CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O |
synonyms |
mycothiazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.